(2R)-2-[(2-Azaniumylacetyl)amino]-3-methylbutanoate
(2R)-2-[(2-Azaniumylacetyl)amino]-3-methylbutanoate
Gly-D-Val is a dipeptide formed from glycine and D-valine residues.
Brand Name:
Vulcanchem
CAS No.:
10521-49-0
VCID:
VC0076737
InChI:
InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1
SMILES:
CC(C)C(C(=O)O)NC(=O)CN
Molecular Formula:
C7H14N2O3
Molecular Weight:
174.2 g/mol
(2R)-2-[(2-Azaniumylacetyl)amino]-3-methylbutanoate
CAS No.: 10521-49-0
Main Products
VCID: VC0076737
Molecular Formula: C7H14N2O3
Molecular Weight: 174.2 g/mol
CAS No. | 10521-49-0 |
---|---|
Product Name | (2R)-2-[(2-Azaniumylacetyl)amino]-3-methylbutanoate |
Molecular Formula | C7H14N2O3 |
Molecular Weight | 174.2 g/mol |
IUPAC Name | (2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
Standard InChIKey | STKYPAFSDFAEPH-ZCFIWIBFSA-N |
Isomeric SMILES | CC(C)[C@H](C(=O)[O-])NC(=O)C[NH3+] |
SMILES | CC(C)C(C(=O)O)NC(=O)CN |
Canonical SMILES | CC(C)C(C(=O)[O-])NC(=O)C[NH3+] |
Description | Gly-D-Val is a dipeptide formed from glycine and D-valine residues. |
PubChem Compound | 6994697 |
Last Modified | Nov 11 2021 |
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